Benzoic acid, 4-(1-azepinyl)azo-, ethyl ester
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Overview
Description
Ethyl 4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzoate is an organic compound with a complex structure that includes an azepane ring and a diazenyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzoate typically involves the reaction of 4-aminobenzoic acid with azepane and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the diazenyl intermediate: This step involves the reaction of 4-aminobenzoic acid with a diazonium salt to form the diazenyl intermediate.
Coupling with azepane: The intermediate is then reacted with azepane under basic conditions to form the azepan-1-yl diazenyl derivative.
Esterification: Finally, the compound is esterified with ethyl chloroformate to yield ethyl 4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The azepane ring may also interact with biological receptors, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the diazenyl and azepane groups, making it less reactive.
Azepan-1-yl benzoate: Does not contain the diazenyl group, resulting in different chemical properties.
Diazenyl benzoates: Similar in structure but may have different substituents on the benzoate ring.
Uniqueness
Ethyl 4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzoate is unique due to the presence of both the azepane ring and the diazenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
ethyl 4-(azepan-1-yldiazenyl)benzoate |
InChI |
InChI=1S/C15H21N3O2/c1-2-20-15(19)13-7-9-14(10-8-13)16-17-18-11-5-3-4-6-12-18/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
SCESOHVNRQDFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NN2CCCCCC2 |
Origin of Product |
United States |
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